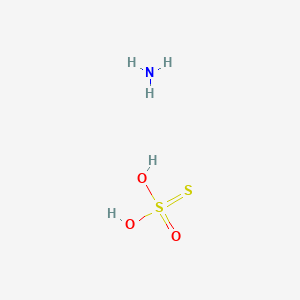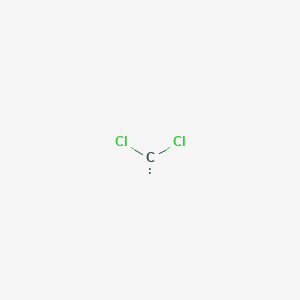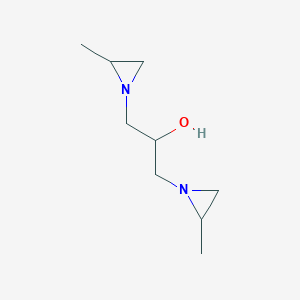
Thiosulfuric acid (H2S2O3), monoammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid (H2S2O3), monoammonium salt, commonly referred to as ammonium thiosulfate (ATS), is a colorless, odorless, and water-soluble compound. It is widely used in various industrial and agricultural applications. ATS is primarily used as a fertilizer and a source of sulfur for crops. Additionally, it is used as a reducing agent, a photographic fixer, and a leaching agent for gold and silver ores. In recent years, ATS has gained attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Gas-Phase Properties and Acidities
Research by Steudel and Otto (2000) explored the gas-phase properties of thiosulfuric acid (H2S2O3), among other superacids. Their study involved ab initio MO calculations to determine geometries, dipole moments, enthalpies, and Gibbs free energies, confirming the superacid nature of thiosulfuric acid in its gas phase (Steudel & Otto, 2000).
Interaction with Water Molecules
Steudel and Steudel (2009) examined the interaction of thiosulfuric acid and its monoanion with water molecules. Their study, which used density functional and high-level ab initio calculations, revealed insights into the structures and energetics of these interactions, suggesting potential implications in aqueous solutions (Steudel & Steudel, 2009).
Synthesis and Characterization
Hopfinger et al. (2018) presented a novel synthesis and spectroscopic characterization of pure thiosulfuric acid. This study provided experimental evidence for the (SH)(OH) tautomeric structure of thiosulfuric acid, contributing significantly to the understanding of its structural properties (Hopfinger et al., 2018).
Reductant Properties
Makarov, Makarova, and Silaghi-Dumitrescu (2014) discussed the reductant properties of sulfoxylic and thiosulfurous acids, highlighting their roles in industrial chemical reactions and potential applications in organic synthesis (Makarov, Makarova, & Silaghi-Dumitrescu, 2014).
Potential in Industrial Effluent Treatment
Yu et al. (2011) explored the use of thiosulfate in the treatment of industrial effluents, demonstrating its potential in producing high-quality ammonium thiocyanate (NH4SCN) and as a component in slow-release sulfur fertilizers (Yu et al., 2011).
properties
CAS RN |
10103-43-2 |
|---|---|
Product Name |
Thiosulfuric acid (H2S2O3), monoammonium salt |
Molecular Formula |
H5NO3S2 |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
azane;sulfurothioic O-acid |
InChI |
InChI=1S/H3N.H2O3S2/c;1-5(2,3)4/h1H3;(H2,1,2,3,4) |
InChI Key |
PGVWVVCAXSOASP-UHFFFAOYSA-N |
SMILES |
N.OS(=O)(=S)O |
Canonical SMILES |
N.OS(=O)(=S)O |
Other CAS RN |
10103-43-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















